Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride
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Overview
Description
Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and its quaternary ammonium group, which imparts specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride typically involves multiple steps. One common method includes the reaction of 9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracene with 3-chloropropylbenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core typically yields anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .
Scientific Research Applications
Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, while the anthracene core can intercalate into DNA, affecting its function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl(3-{[4-(methylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]amino}propyl)propylazanium bromide: Similar structure but with a bromide counterion.
1-Propanaminium, 3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-, bromide: Another quaternary ammonium compound with a similar anthracene core.
Uniqueness
Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride is unique due to its specific combination of the anthracene core and the benzyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where both fluorescence and quaternary ammonium properties are desired .
Properties
CAS No. |
84074-43-1 |
---|---|
Molecular Formula |
C27H30N3O2.Cl C27H30ClN3O2 |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
benzyl-dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium;chloride |
InChI |
InChI=1S/C27H29N3O2.ClH/c1-28-22-14-15-23(25-24(22)26(31)20-12-7-8-13-21(20)27(25)32)29-16-9-17-30(2,3)18-19-10-5-4-6-11-19;/h4-8,10-15H,9,16-18H2,1-3H3,(H-,28,29,31,32);1H |
InChI Key |
RQZOSTNXIVYGDL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O.[Cl-] |
Origin of Product |
United States |
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